molecular formula C20H20BrNO5 B10907602 (2E)-3-(2-bromo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)prop-2-enoic acid

(2E)-3-(2-bromo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)prop-2-enoic acid

Cat. No.: B10907602
M. Wt: 434.3 g/mol
InChI Key: HGHCSXIPYYXNGA-BQYQJAHWSA-N
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Description

(E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-PROPENOIC ACID is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a phenethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-PROPENOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Methoxylation: Addition of the methoxy group.

    Formation of the phenethylamino group: This step involves the reaction of an appropriate amine with the intermediate compound.

    Formation of the propenoic acid moiety: This is achieved through a series of reactions including condensation and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-PROPENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-PROPENOIC ACID exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-BUTENOIC ACID
  • **(E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-PENTENOIC ACID

Uniqueness

The uniqueness of (E)-3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(PHENETHYLAMINO)ETHOXY]PHENYL}-2-PROPENOIC ACID lies in its specific structural features, such as the presence of the bromine atom and the methoxy group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H20BrNO5

Molecular Weight

434.3 g/mol

IUPAC Name

(E)-3-[2-bromo-5-methoxy-4-[2-oxo-2-(2-phenylethylamino)ethoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C20H20BrNO5/c1-26-17-11-15(7-8-20(24)25)16(21)12-18(17)27-13-19(23)22-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3,(H,22,23)(H,24,25)/b8-7+

InChI Key

HGHCSXIPYYXNGA-BQYQJAHWSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC(=O)NCCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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